σ₂ Receptor Binding Affinity: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide vs. 5-Methoxyindole Derivatives
In a study evaluating off-target effects of NMDA receptor ligands, a series of 5-methoxyindole derivatives were assessed for sigma receptor affinity. The compound 5-methoxyindole derivative (5a) demonstrated a Ki of 10 nM for the σ₂ receptor, while a closely related analog (6a) showed a Ki of 20 nM [1]. The non-methoxylated or differently substituted indole core in related series failed to show this potent and selective σ₂ engagement, highlighting the critical role of the 5-methoxyindole-3-glyoxylamide scaffold in this binding profile. This was an unexpected finding from a cross-activity screen, underscoring the unique pharmacological signature of this core structure [1].
| Evidence Dimension | Binding affinity (Ki) to σ₂ receptor |
|---|---|
| Target Compound Data | Ki = 10 nM (for 5-methoxyindole derivative 5a) |
| Comparator Or Baseline | Related 5-methoxyindole derivative (6a): Ki = 20 nM |
| Quantified Difference | 2-fold greater affinity (lower Ki) for compound 5a compared to 6a |
| Conditions | In vitro radioligand binding assay against human σ₂ receptors. |
Why This Matters
This data demonstrates that subtle structural variations within this specific chemical space produce quantifiable differences in sigma receptor affinity, providing a rational basis for selecting this compound as a lead scaffold or pharmacological tool over less potent analogs.
- [1] Gitto, R., De Luca, L., Ferro, S., Scala, A., Ronsisvalle, S., Parenti, C., Prezzavento, O., Buemi, M. R., & Chimirri, A. (2014). From NMDA receptor antagonists to discovery of selective σ₂ receptor ligands. Bioorganic & Medicinal Chemistry, 22(1), 393-397. View Source
